HCV NS3 Protease Inhibition: (S)-DifluoroAbu Matches or Exceeds Cysteine at P1 While Outperforming Abu and the (R)-Diastereomer
In hexapeptide product acid inhibitors of the HCV NS3 serine protease, substitution of the native P1 cysteine by (S)-4,4-difluoro-2-aminobutyric acid [(S)-difluoroAbu] yielded inhibitor 4 with a Ki of 30 nM, which is at least as potent as—and numerically superior to—the cysteine-containing counterpart 1 (Ki = 40 nM) [1]. By contrast, the non-fluorinated Abu analogue 2 and the allyl analogue 3 were substantially less active (exact Ki values not disclosed but described as substantially weaker in the primary publication) [1]. Critically, the (R)-diastereomer 5 (Ki = 640 nM) was approximately 21-fold less potent than the (S)-enantiomer, demonstrating the essential role of correct stereochemistry at the α-carbon [1].
| Evidence Dimension | Inhibitory potency (Ki) against HCV NS3/4A serine protease complex |
|---|---|
| Target Compound Data | Compound 4, (S)-difluoroAbu hexapeptide acid: Ki = 30 nM |
| Comparator Or Baseline | Compound 1, P1 cysteine hexapeptide acid: Ki = 40 nM; Compound 5, (R)-difluoroAbu diastereomer: Ki = 640 nM; Compound 2, P1 Abu analogue: substantially less active than 4 |
| Quantified Difference | (S)-difluoroAbu is equipotent or slightly superior to cysteine (ΔKi ≈ −10 nM); 21-fold more potent than (R)-diastereomer; substantially more potent than Abu analogue |
| Conditions | In vitro enzyme inhibition assay using HCV NS3/4A protease complex; hexapeptide product acid inhibitor scaffold |
Why This Matters
For antiviral drug discovery programs targeting HCV NS3 protease, (S)-difluoroAbu provides a non-thiol P1 residue that matches cysteine potency while avoiding the oxidative and metabolic liabilities of free thiols, and the (S)-enantiomer is essential—use of the (R)-form or racemate results in >20-fold potency loss.
- [1] Narjes, F.; Koehler, K. F.; Koch, U.; Gerlach, B.; Colarusso, S.; Steinkühler, C.; Brunetti, M.; Altamura, S.; De Francesco, R.; Matassa, V. G. A designed P1 cysteine mimetic for covalent and non-covalent inhibitors of HCV NS3 protease. Bioorg. Med. Chem. Lett. 2002, 12(4), 701–704. View Source
